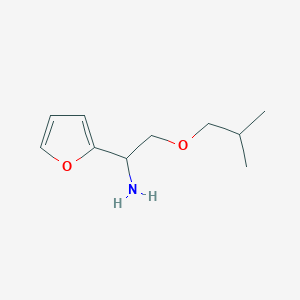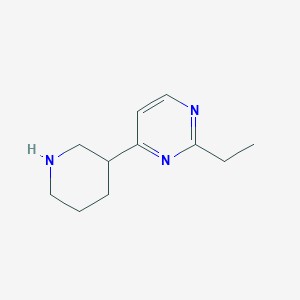![molecular formula C11H13ClFN3 B1520363 [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 1221724-28-2](/img/structure/B1520363.png)
[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride
Descripción general
Descripción
“[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride” is an important organic synthesis intermediate, which is widely used in chemical fields such as drugs, pesticides, and dyes . It can also be used as a reducing agent for hydroxide compounds and participate in various organic synthesis reactions .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment Research
A study explores the synthesis and evaluation of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds with a 4-fluorophenyl group, for their potential in treating Alzheimer's disease through inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. These compounds demonstrated promising AChE and selective MAO-B inhibitory activities, suggesting their potential utility in Alzheimer's disease therapy (Kumar et al., 2013).
Antipsychotic Agent Development
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with a focus on compounds related to 4-fluorophenyl groups, has shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. These findings indicate potential novel pathways for antipsychotic agent development, offering a different mechanism of action from current treatments (Wise et al., 1987).
Antimicrobial Activity Research
A series of fluorine-containing pyrazoles has been synthesized and evaluated for their antimicrobial activity against various bacterial strains and fungi, highlighting the role of fluorophenyl groups in enhancing antimicrobial efficacy. This research provides insights into the structure-activity relationships necessary for the development of new antimicrobial agents (Gadakh et al., 2010).
Structural Characterization and Synthesis
Studies have focused on the synthesis and structural characterization of fluorophenyl-containing pyrazoles, contributing to the understanding of their chemical and physical properties, which is essential for the design of compounds with specific biological activities (Kariuki et al., 2021).
Antibacterial Activity Investigation
Research into novel oxadiazoles derived from pyrazolyl compounds demonstrates significant antibacterial activity, especially against Bacillus subtilis and Staphylococcus aureus, indicating the potential for the development of new antibacterial drugs (Rai et al., 2009).
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-8-9(6-13)7-15(14-8)11-4-2-10(12)3-5-11;/h2-5,7H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSIADVJYQDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)


![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)

![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)
![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)